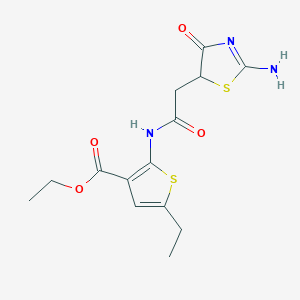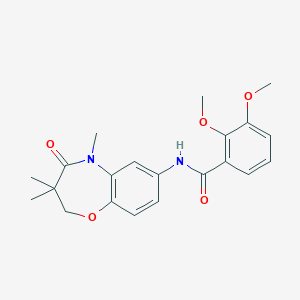
1,2,3,4-テトラヒドロキノリン-7-カルボン酸メチル
概要
説明
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate is a chemical compound with the molecular formula C11H13NO2. It belongs to the class of tetrahydroquinolines, which are partially saturated derivatives of quinoline.
科学的研究の応用
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of materials with specific properties, such as polymers and dyes
Safety and Hazards
“Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate” is classified as a hazardous chemical. It can cause serious eye irritation, skin irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
Target of Action
Tetrahydroquinoline derivatives are known to have a wide range of applications and are key structural motifs in pharmaceutical agents .
Biochemical Pathways
The biochemical pathways affected by Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate are currently unknown . More research is needed to understand the compound’s impact on cellular processes and downstream effects.
生化学分析
Biochemical Properties
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially leading to altered cellular redox states . Additionally, methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate can bind to certain proteins, affecting their conformation and function. This binding can influence various cellular processes, including signal transduction and gene expression .
Cellular Effects
The effects of methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate on cells are diverse and depend on the cell type and context. In neuronal cells, this compound has been observed to influence cell signaling pathways, particularly those involved in neuroprotection and neurodegeneration . It can modulate the activity of key signaling molecules, such as protein kinases and phosphatases, leading to changes in gene expression and cellular metabolism. In cancer cells, methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate has been reported to induce apoptosis and inhibit cell proliferation by affecting the expression of pro-apoptotic and anti-apoptotic genes .
Molecular Mechanism
At the molecular level, methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . For example, methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate has been shown to inhibit the activity of certain kinases, which play crucial roles in cell signaling pathways . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy . In in vitro studies, the long-term effects of methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate on cellular function have been observed, including sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, toxic effects can occur, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic effect .
Metabolic Pathways
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent breakdown . This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . Additionally, methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate can interact with cofactors, such as NADH and FAD, affecting their availability and function.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate involves a multi-step sequence starting with the catalytic reduction of a nitro group, followed by the formation of a cyclic imine and further reduction to yield the desired tetrahydroquinoline . Another approach involves a three-component cascade reaction using 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further saturate the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-7-carboxylate derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of substituted tetrahydroquinolines .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A simpler analog without the carboxylate group.
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: A positional isomer with the carboxylate group at the 6-position.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A structurally related compound with a different ring system.
Uniqueness
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the carboxylate group at the 7-position can enhance its solubility and interaction with biological targets compared to other similar compounds .
特性
IUPAC Name |
methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9/h4-5,7,12H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMQUHKEECRIDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCN2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597562-79-3 | |
| Record name | methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one](/img/structure/B2436243.png)



![6-Phenyl-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2436252.png)



